molecular formula C9H10Cl2FNO B1427735 3-(3-Chloro-2-fluorophenyl)-3-oxetanamine hydrochloride CAS No. 1386462-30-1

3-(3-Chloro-2-fluorophenyl)-3-oxetanamine hydrochloride

Cat. No. B1427735
M. Wt: 238.08 g/mol
InChI Key: RTZGOBYJMUSIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085555B2

Procedure details

A solution of 2-methyl-propane-2-sulfinic acid [3-(3-chloro-2-fluoro-phenyl)-oxetan-3-yl]-amide (940 mg, 2.46 mmol) and hydrochloric acid (4 N in dioxane, 0.922 ml, 3.69 mmol) in MeOH (5 mL) was stirred 30 min at 0° C. and concentrated. The material thus obtained was used without further purification in the next step. MS (UPLC-MS): 202/204 [M+H]+; tR (HPLC conditions f): 0.86 min.
Name
2-methyl-propane-2-sulfinic acid [3-(3-chloro-2-fluoro-phenyl)-oxetan-3-yl]-amide
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
0.922 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:19])=[C:4]([C:8]2([NH:12]S(C(C)(C)C)=O)[CH2:11][O:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.Cl>CO>[ClH:1].[Cl:1][C:2]1[C:3]([F:19])=[C:4]([C:8]2([NH2:12])[CH2:9][O:10][CH2:11]2)[CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
2-methyl-propane-2-sulfinic acid [3-(3-chloro-2-fluoro-phenyl)-oxetan-3-yl]-amide
Quantity
940 mg
Type
reactant
Smiles
ClC=1C(=C(C=CC1)C1(COC1)NS(=O)C(C)(C)C)F
Name
Quantity
0.922 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The material thus obtained
CUSTOM
Type
CUSTOM
Details
was used without further purification in the next step
CUSTOM
Type
CUSTOM
Details
0.86 min.
Duration
0.86 min

Outcomes

Product
Name
Type
Smiles
Cl.ClC=1C(=C(C=CC1)C1(COC1)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.